

(R)-GSK866: A Comparative Analysis of Glucocorticoid Receptor Selectivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-GSK866

Cat. No.: B15611624

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of **(R)-GSK866** with Alternative Glucocorticoid Receptor Modulators

(R)-GSK866 is a pioneering non-steroidal, selective glucocorticoid receptor (GR) agonist (SEGRA) that has garnered significant interest for its potential to dissociate the anti-inflammatory effects of glucocorticoids from their metabolic side effects. This guide provides a comprehensive comparison of **(R)-GSK866** with other key GR modulators, focusing on its selectivity for the glucocorticoid receptor over other steroid hormone receptors. The information presented herein is supported by available experimental data and detailed protocols to aid researchers in their evaluation of this and similar compounds.

Comparative Binding Affinity Profile

The selectivity of a GR modulator is a critical determinant of its therapeutic index. The following table summarizes the binding affinities (Ki or IC50 values) of **(R)-GSK866** and a selection of comparator compounds for the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), progesterone receptor (PR), and androgen receptor (AR).

Compound	Receptor	Binding Affinity (Ki/IC50, nM)	Selectivity Profile
(R)-GSK866	GR	~2.3	Highly selective for GR.
MR		>10,000	
AR		>10,000	
PR		>10,000	
Dexamethasone	GR	~1-5	Potent GR agonist with some cross-reactivity.
MR		~25-50	
AR		>10,000	
PR		>10,000	
AZD9567	GR	High Affinity (qualitative)	Selective GR modulator with significantly lower MR affinity compared to prednisolone. [1] [2]
MR		10,000-fold lower than prednisolone	
AR		Not Reported	
PR		Not Reported	
CORT118335	GR	Potent Modulator (qualitative)	A dual GR/MR modulator. [3]
MR		Potent Modulator (qualitative)	
AR		Not Reported	
PR		Not Reported	

Mifepristone (RU-486)	GR	~2.6	Potent GR and PR antagonist.[4][5][6]
PR		~0.2	
AR		Low Affinity	
MR		Low Affinity	

Note: The Ki for **(R)-GSK866** was estimated from its reported IC50 of 4.6 nM using the Cheng-Prusoff equation ($Ki = IC50 / (1 + [L]/Kd)$), assuming a radioligand concentration equal to the Kd .[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize the selectivity and functional activity of GR modulators.

Radioligand Competitive Binding Assay for Steroid Receptor Selectivity

This assay determines the binding affinity of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

- Receptor Source: Whole cells expressing the target receptor (GR, MR, PR, or AR) or purified receptor protein.
- Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-dexamethasone for GR).
- Test Compound: **(R)-GSK866** or comparator compounds.
- Assay Buffer: e.g., Tris-HCl buffer with additives to maintain protein stability.
- Scintillation Fluid and Counter.

2. Procedure:

- Incubate a fixed concentration of the receptor preparation with a fixed concentration of the radioligand in the presence of increasing concentrations of the test compound.
- Allow the binding to reach equilibrium.
- Separate the receptor-bound radioligand from the free radioligand using a filtration method.
- Quantify the radioactivity of the bound radioligand using a scintillation counter.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.^{[7][8][9]}

GR-Mediated Transactivation Assay (MMTV-Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate GR-mediated gene transcription.

1. Materials:

- Cell Line: A suitable mammalian cell line (e.g., HEK293 or A549) that can be transiently or stably transfected.
- Expression Vector: A plasmid containing the human glucocorticoid receptor (hGR).
- Reporter Vector: A plasmid containing a luciferase reporter gene driven by a GR-responsive promoter, such as the Mouse Mammary Tumor Virus (MMTV) promoter.^{[10][11][12]}
- Transfection Reagent.
- Test Compound.
- Luciferase Assay System.

2. Procedure:

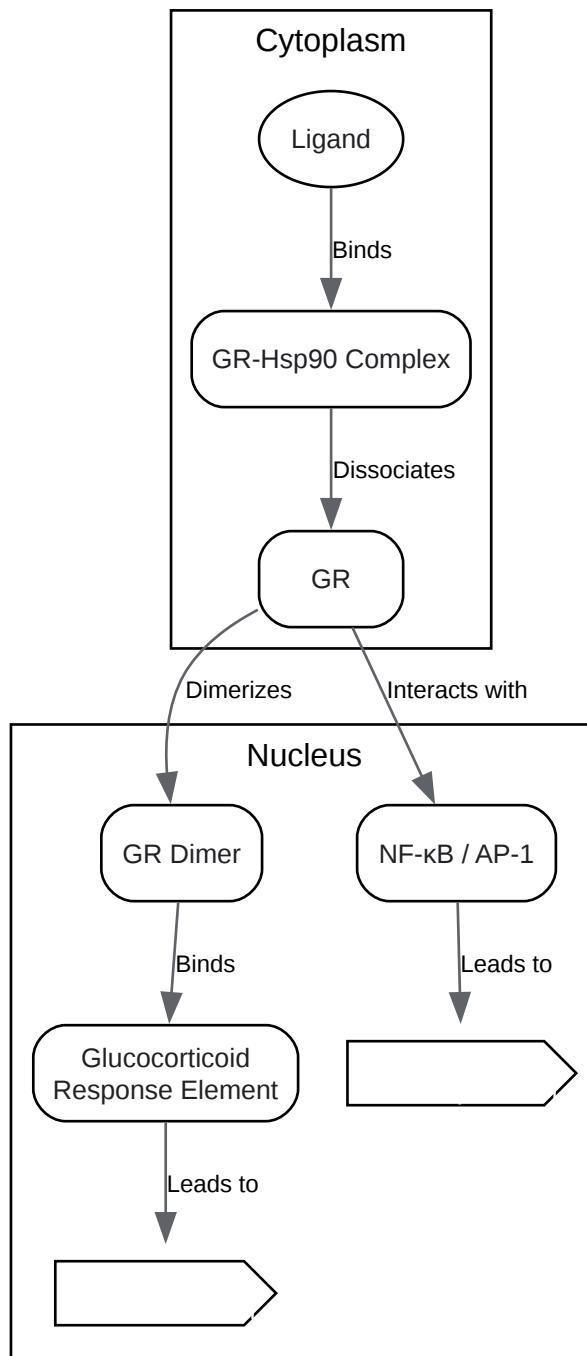
- Co-transfect the cells with the hGR expression vector and the MMTV-luciferase reporter vector.
- After a recovery period, treat the cells with increasing concentrations of the test compound.
- Incubate for a sufficient time to allow for gene transcription and protein expression (typically 18-24 hours).
- Lyse the cells and measure the luciferase activity using a luminometer.
- The resulting luminescence is proportional to the level of GR transactivation.

GR-Mediated Transrepression Assay (NF-κB Pathway)

This assay assesses the ability of a compound to inhibit the activity of pro-inflammatory transcription factors, such as NF-κB, through GR.

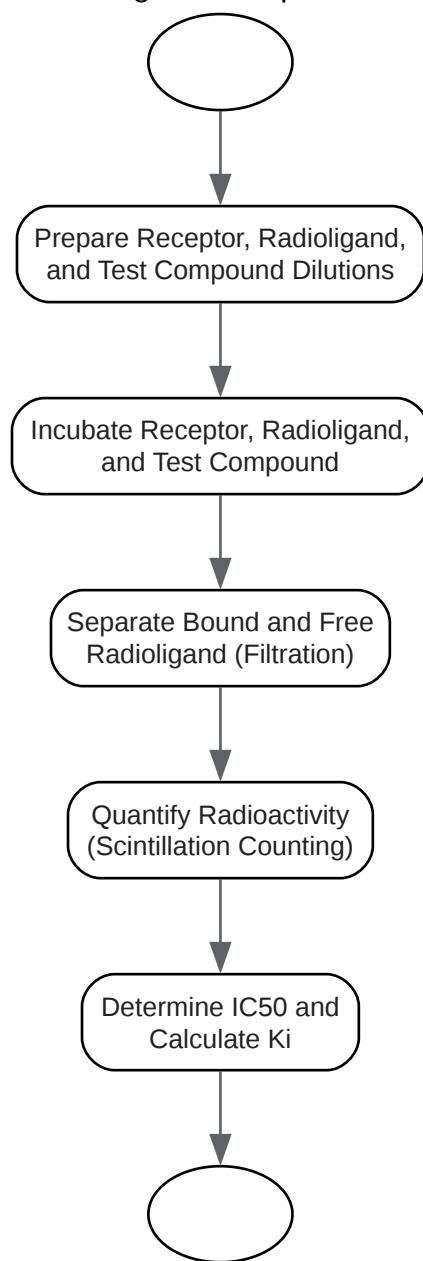
1. Materials:

- Cell Line: A cell line responsive to inflammatory stimuli (e.g., A549 or HeLa).
- Reporter Vector: A plasmid containing a luciferase reporter gene driven by a promoter with NF-κB binding sites.
- Inflammatory Stimulus: e.g., Tumor Necrosis Factor-alpha (TNF-α).[13][14]
- Test Compound.
- Luciferase Assay System.


2. Procedure:

- Transfect the cells with the NF-κB luciferase reporter vector.
- Pre-treat the cells with increasing concentrations of the test compound.
- Stimulate the cells with TNF-α to activate the NF-κB pathway.
- Incubate for a period sufficient to induce reporter gene expression.
- Lyse the cells and measure the luciferase activity.
- A decrease in luciferase activity in the presence of the test compound indicates GR-mediated transrepression of NF-κB.

Visualizing the Molecular Pathways and Experimental Processes


To provide a clearer understanding of the underlying mechanisms and experimental workflows, the following diagrams have been generated using Graphviz.

Glucocorticoid Receptor Signaling Pathway

[Click to download full resolution via product page](#)

Glucocorticoid Receptor signaling pathway.

Workflow for Radioligand Competitive Binding Assay

[Click to download full resolution via product page](#)

Workflow for Radioligand Competitive Binding Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AZD9567- Clinical [openinnovationastrazeneca.com]
- 2. AZD9567 [openinnovationastrazeneca.com]
- 3. Assaying NF- κ B activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. droracle.ai [droracle.ai]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 8. punnettsquare.org [punnettsquare.org]
- 9. youtube.com [youtube.com]
- 10. pGL4.36[luc2P/MMTV/Hygro] Vector Protocol [promega.jp]
- 11. academic.oup.com [academic.oup.com]
- 12. Development of two androgen receptor assays using adenoviral transduction of MMTV-luc reporter and/or hAR for endocrine screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TNF signaling: key protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tumor Necrosis Factor Alpha Induction of NF- κ B Requires the Novel Coactivator SIMPL - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-GSK866: A Comparative Analysis of Glucocorticoid Receptor Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15611624#confirming-r-gsk866-selectivity-for-glucocorticoid-receptor>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com